Isotopic Enrichment and Mass Shift Enable Definitive Analyte Resolution in MS Detection
Monoethyl phthalate-d4 (MEP-d4) provides a +4 Da mass shift relative to unlabeled monoethyl phthalate (MEP, MW 194.18 g/mol) due to the replacement of four aromatic hydrogen atoms with deuterium, yielding a molecular weight of 198.21 g/mol . This mass difference allows the mass spectrometer to independently monitor the analyte (MEP) and internal standard (MEP-d4) using distinct MRM transitions, eliminating cross-talk and enabling precise isotope dilution quantitation. In contrast, unlabeled MEP cannot serve as an internal standard for its own analysis because it shares identical precursor and product ions. The isotopic enrichment is certified at 99 atom % D, minimizing interference from residual unlabeled species and ensuring accurate ratio determination .
| Evidence Dimension | Mass difference for MS resolution |
|---|---|
| Target Compound Data | MW 198.21 g/mol; 99 atom % D isotopic enrichment |
| Comparator Or Baseline | Unlabeled MEP: MW 194.18 g/mol; 0 atom % D |
| Quantified Difference | +4.03 g/mol mass shift; +99 atom % D enrichment |
| Conditions | LC-MS/MS and GC-MS analysis; molecular weight determination |
Why This Matters
This mass difference is the fundamental requirement for accurate internal standardization in LC-MS/MS, enabling independent quantitation channels and eliminating analytical bias from co-eluting matrix components.
